molecular formula C15H11NO4 B11852603 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-nitrophenyl)- CAS No. 107918-07-0

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-nitrophenyl)-

Cat. No.: B11852603
CAS No.: 107918-07-0
M. Wt: 269.25 g/mol
InChI Key: BEVZSBGPERALMQ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)chroman-4-one: is a compound belonging to the class of chroman-4-one derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)chroman-4-one typically involves the condensation of 2-nitrobenzaldehyde with chroman-4-one under basic conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .

Industrial Production Methods: Industrial production of chroman-4-one derivatives often employs catalytic processes to enhance yield and efficiency. For example, silver-catalyzed cascade radical cyclization and rhodium-catalyzed tandem hydroacylation are advanced methods used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated chroman-4-one derivatives.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Chroman-4-one: The parent compound with a similar structure but without the nitrophenyl group.

    Flavanone: A related compound with a similar bicyclic structure but different functional groups.

    Isoflavone: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness: 2-(2-Nitrophenyl)chroman-4-one is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities compared to other chroman-4-one derivatives .

Properties

CAS No.

107918-07-0

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

2-(2-nitrophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-8,15H,9H2

InChI Key

BEVZSBGPERALMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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